2-Bromo-4,5-methylenedioxyamphetamine

Human psychopharmacology Structure-activity relationship Effective dose determination

2-Bromo-4,5-methylenedioxyamphetamine (2-Br-4,5-MDA), also known as 6-bromo-MDA, is a synthetic substituted amphetamine and the 2-bromo derivative of 3,4-methylenedioxyamphetamine (MDA). It features a methylenedioxy bridge at the 4,5-position and a bromine atom at the ortho position of the benzene ring.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 151920-03-5
Cat. No. B12757756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-methylenedioxyamphetamine
CAS151920-03-5
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1Br)OCO2)N
InChIInChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3
InChIKeyPHCFFGXVMHXBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5-Methylenedioxyamphetamine (CAS 151920-03-5): A Differentiated MDA Analog for Research


2-Bromo-4,5-methylenedioxyamphetamine (2-Br-4,5-MDA), also known as 6-bromo-MDA, is a synthetic substituted amphetamine and the 2-bromo derivative of 3,4-methylenedioxyamphetamine (MDA). It features a methylenedioxy bridge at the 4,5-position and a bromine atom at the ortho position of the benzene ring [1]. First described in 1972 by Sepúlveda and colleagues, the compound exhibits an atypical pharmacological profile distinct from its parent MDA, characterized primarily by non-hallucinogenic stimulant effects in humans and a severely limited body of quantitative pharmacological data [2].

Why Generic MDA or MDMA Substitution Fails for 2-Bromo-4,5-Methylenedioxyamphetamine Research


Suppliers or researchers attempting to substitute 2-Bromo-4,5-MDA with its parent compound MDA or other in-class analogs (e.g., MDMA, MDEA) will obtain qualitatively and quantitatively different experimental outcomes. While MDA is a potent serotonin-releasing agent with pronounced entactogenic and hallucinogenic effects, 2-Br-4,5-MDA has been demonstrated in human testing to produce only non-hallucinogenic amphetamine-like stimulation at its effective dose, with its N-methylated analog (2-Br-4,5-MDMA) further confirmed to act as a serotonin transporter (SERT) blocker—not a substrate—in preclinical models [1][2]. This fundamental shift from a serotonin-releasing substrate to a blocker profile, driven by aromatic bromination at the C(2) position, means that generic MDA or MDMA cannot serve as valid experimental surrogates for interrogating this distinct pharmacodynamic mechanism [3].

Quantitative Differentiation Evidence for 2-Bromo-4,5-Methylenedioxyamphetamine vs. MDA Analogs


Reduced Hallucinogenic Potency and Distinct Effective Dose Profile in Humans

In early human testing, 2-Br-4,5-MDA produced only non-hallucinogenic, amphetamine-like stimulant effects at an effective dose of approximately 4 mg/kg (0.015 mmol/kg), in stark contrast to the parent MDA which produces complex entactogenic and hallucinogenic effects at a standard psychoactive dose of 1.4 mg/kg [1][2]. This represents a roughly 2.8-fold higher dose requirement for stimulant effects in 2-Br-4,5-MDA, while its hallucinogenic potency—a defining feature of the class—is functionally absent at this dose [1].

Human psychopharmacology Structure-activity relationship Effective dose determination

Loss of Central Serotonin-Neuronal Activity at High Doses

A more recent report by chemist Daniel Trachsel indicates that 6-bromo-MDA was observed to be inactive in humans at doses up to 350 mg, directly contradicting Shulgin's earlier listing of a 350 mg dose with unknown effects and the compound's initial classification as a psychotomimetic [1][2]. This suggests a complete lack of centrally-mediated psychoactivity at the highest reported dose tested, unlike MDA which is potently active at 100–150 mg [3].

Pharmacological inactivity Species-specific response High-dose tolerance

Blocked Metabolic Hydroxylation at the Ortho Position Alters Pharmacokinetics

The presence of the bromine atom at the C(2) (ortho) position of the aromatic ring sterically and electronically hinders hydroxylation at this site, a primary metabolic pathway for MDA and many amphetamine analogs [1]. This structural blockade is hypothesized to contribute to the longer duration of action and altered metabolite profile, though specific pharmacokinetic parameters (e.g., t1/2, Cmax) for 2-Br-4,5-MDA have not been quantified in published literature.

Metabolic stability Structure-metabolism relationship In vivo duration

Divergent Monoamine Transporter Mechanisms: Blocker vs. Substrate Profile

Pharmacological characterization of the closely related N-methylated analog, 2-Br-4,5-MDMA, has demonstrated it to be a high-affinity serotonin transporter (SERT) blocker (resembling citalopram) rather than a substrate like MDMA, with an IC50 in binding competition assays against citalopram that was significantly more potent than MDMA [1]. This finding provides a class-level inference that the primary amine 2-Br-4,5-MDA is also likely to function as a SERT blocker at the orthosteric site, though no direct binding or functional data for 2-Br-4,5-MDA at SERT, DAT, or NET has been published to date.

Serotonin transporter (SERT) Structure-activity relationship Functional selectivity

Optimal Research Scenarios for 2-Bromo-4,5-Methylenedioxyamphetamine Use


Investigating the Structural Determinants of Non-Hallucinogenic Stimulant Activity in the Amphetamine Class

2-Br-4,5-MDA is the only commercially accessible MDA analog confirmed by human testing to produce purely non-hallucinogenic stimulant effects at its effective dose, providing a unique tool to isolate structural features (C2 bromination) responsible for eliminating psychedelic activity while retaining stimulant effects [1]. This contrasts directly with MDA and MDMA, which invariably produce complex entactogenic and hallucinogenic profiles at comparable doses.

Probing the Monoamine Transporter Blocker-vs-Substrate Switch

With its N-methyl analog (2-Br-4,5-MDMA) confirmed as a full SERT blocker, 2-Br-4,5-MDA is an essential tool for studying the pharmacophore switch from substrate to blocker at the serotonin transporter. Researchers can use this compound to decouple the role of N-methylation from ring halogenation in determining transporter mechanism—data essential for refining computational transporter models [2].

Forensic and Toxicological Method Development for Halogenated Amphetamine Derivatives

As a bromine-containing amphetamine with a well-defined synthetic route (bromination of MDA), 2-Br-4,5-MDA serves as a reference standard for the development and validation of GC-MS, LC-MS/MS, and other analytical methods aimed at detecting and quantifying halogenated designer drugs in biological matrices [1]. Its procurement is thus directly relevant to toxicology laboratories requiring authentic standards of the brominated MDA subclass.

Studying the Effect of Ortho-Position Blockade on Amphetamine Pharmacokinetics

The C(2) bromine atom in 2-Br-4,5-MDA sterically hinders ortho-hydroxylation—a primary metabolic route for amphetamines. This compound can therefore be used in comparative in vitro microsomal stability or hepatocyte assays to quantify the effect of halogen substitution on metabolic half-life, providing a direct experimental model for the class-level inference of enhanced metabolic stability compared to MDA [3].

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